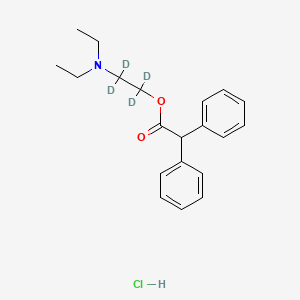
Adiphenine-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adiphenine-d4 (hydrochloride) is a deuterated form of adiphenine hydrochloride, a compound known for its muscle relaxant and antispasmodic properties. It is primarily used in scientific research as a stable isotope-labeled compound, which aids in various analytical and bioanalytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adiphenine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the adiphenine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated precursors, followed by their incorporation into the adiphenine structure through esterification or amidation reactions .
Industrial Production Methods
Industrial production of Adiphenine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Adiphenine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted adiphenine derivatives .
Aplicaciones Científicas De Investigación
Adiphenine-d4 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of adiphenine.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of adiphenine.
Mecanismo De Acción
Adiphenine-d4 (hydrochloride) exerts its effects by inhibiting the nicotinic acetylcholine receptors (nAChRs). This inhibition reduces the frequency of acetylcholine-induced single-channel currents, leading to muscle relaxation and antispasmodic effects. The compound also affects the tone of various smooth muscles, including those in the gastrointestinal tract, bile duct, bronchi, and bladder .
Comparación Con Compuestos Similares
Adiphenine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Adiphenine hydrochloride: The non-deuterated form, used for similar applications but lacks the isotopic labeling.
Diphenhydramine hydrochloride: Another antispasmodic agent with similar pharmacological properties but different chemical structure.
Atropine sulfate: A well-known anticholinergic agent used for similar therapeutic purposes.
Propiedades
Fórmula molecular |
C20H26ClNO2 |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H/i15D2,16D2; |
Clave InChI |
LKPINBXAWIMZCG-JWIOGAFXSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)N(CC)CC.Cl |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
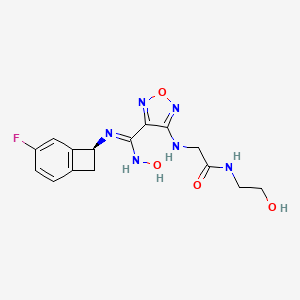
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
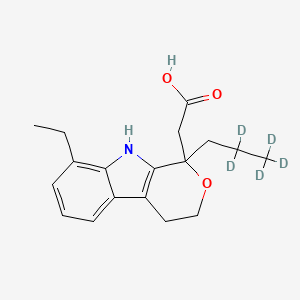
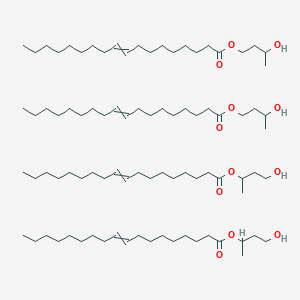
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
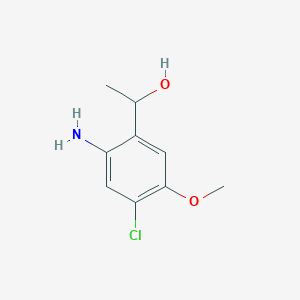
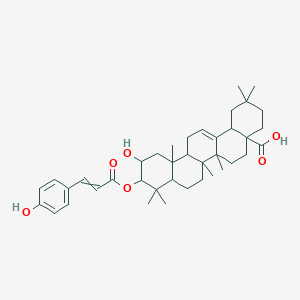
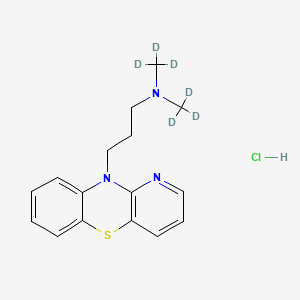
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
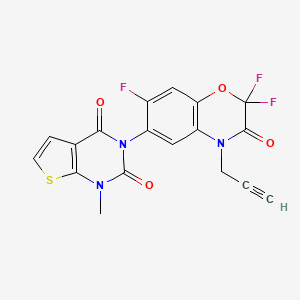


![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
